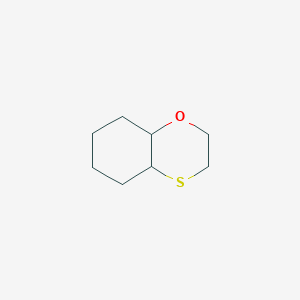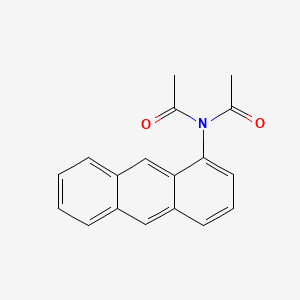
lithium;4-methoxy-2-piperidin-1-yl-5H-pyrimidin-5-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;4-methoxy-2-piperidin-1-yl-5H-pyrimidin-5-ide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-methoxy-2-piperidin-1-yl-5H-pyrimidin-5-ide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxy-2-piperidin-1-yl-pyrimidine with lithium reagents can yield the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Lithium;4-methoxy-2-piperidin-1-yl-5H-pyrimidin-5-ide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the piperidine or pyrimidine rings .
Scientific Research Applications
Lithium;4-methoxy-2-piperidin-1-yl-5H-pyrimidin-5-ide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of lithium;4-methoxy-2-piperidin-1-yl-5H-pyrimidin-5-ide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2-piperidin-1-yl-pyrimidine
- Lithium pyrimidinide derivatives
- Piperidine-based compounds
Uniqueness
Lithium;4-methoxy-2-piperidin-1-yl-5H-pyrimidin-5-ide is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for both research and industrial applications .
Properties
CAS No. |
62880-73-3 |
|---|---|
Molecular Formula |
C10H14LiN3O |
Molecular Weight |
199.2 g/mol |
IUPAC Name |
lithium;4-methoxy-2-piperidin-1-yl-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C10H14N3O.Li/c1-14-9-5-6-11-10(12-9)13-7-3-2-4-8-13;/h6H,2-4,7-8H2,1H3;/q-1;+1 |
InChI Key |
KNAXREGGBLAWTR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=NC(=NC=[C-]1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


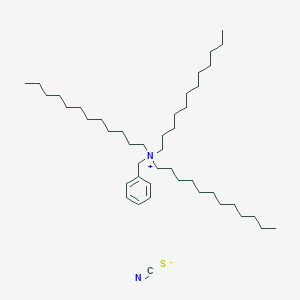
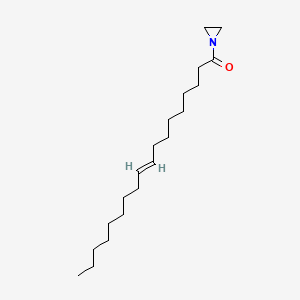
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
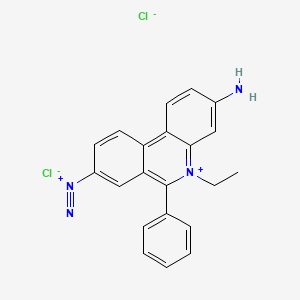
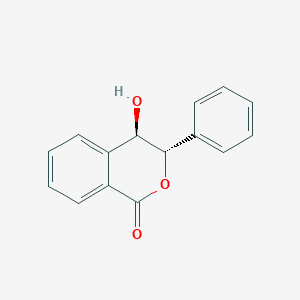

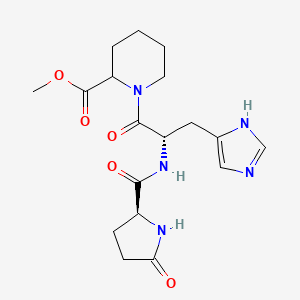
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
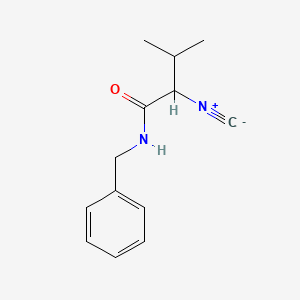
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)

